2-(1-Cyano-1-methylethyl)azocarboxamide

Vue d'ensemble

Description

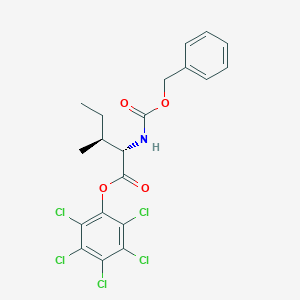

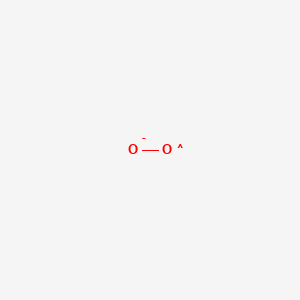

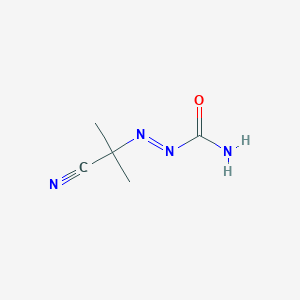

“2-(1-Cyano-1-methylethyl)azocarboxamide” is a chemical compound with the CAS number 10288-28-5 . It has a molecular weight of 140.14 and its IUPAC name is (E)-2-(1-cyano-1-methylethyl)diazenecarboxamide . It is used in the synthesis of azobenzene side chain polymers derived from the bifunctional fumaric acid and itaconic acid .

Chemical Reactions Analysis

Azo compounds, including “2-(1-Cyano-1-methylethyl)azocarboxamide”, are widely used as radical initiators in the polymerization industry . They tend to decompose thermally, leading to thermal runaway accidents .Physical And Chemical Properties Analysis

“2-(1-Cyano-1-methylethyl)azocarboxamide” has a predicted density of 1.20±0.1 g/cm3, a melting point of 81-84°C, a predicted boiling point of 246.7±42.0 °C, a flashing point of 103°C, and a vapor pressure of 0.0267mmHg at 25°C . Its refractive index is 1.538 .Applications De Recherche Scientifique

Polymerization Industry

Azo compounds like 2-(1-Cyano-1-methylethyl)azocarboxamide are widely used as radical initiators in the polymerization industry . They are crucial in the production of various polymers such as acryl resins for paints, water-absorbent resins, polymer coagulants, adhesives, and paper finishing agents .

Thermal Hazard Evaluation

The compound has been studied for its thermal decomposition behaviors under dynamic and adiabatic environments . This research is important for understanding the potential thermal explosion hazards of the compound, especially in industrial applications .

Safety Assessment

Safety assessment parameters such as time to maximum rate under adiabatic condition (TMRad), temperature of no return, and self-accelerating decomposition (SADT) temperature were calculated for this compound . These parameters are crucial for evaluating the safety of the compound in various applications .

Synthesis of Azobenzene Side Chain Polymers

2-(1-Cyano-1-methylethyl)azocarboxamide can be used in the synthesis of azobenzene side chain polymers derived from the bifunctional fumaric acid and itaconic acid .

Construction Industries

The compound is one of the low-temperature active azo initiators for polymer resin used in construction industries . It supports the required energy to drive the reaction or reduce the polymerization threshold, showing a high reaction rate and low energy consumption in the polymerization process .

Thermal Hazard Analysis

The compound has been studied for its thermal hazard characteristics . The study combines adiabatic calorimeter data and a nonlinear adiabatic dynamics model to fill the void in research on thermal hazard analysis of emerging azo initiators .

Safety and Hazards

“2-(1-Cyano-1-methylethyl)azocarboxamide” decomposes at low temperatures (90.0–100.0 °C) and releases large volumes of gaseous products . This can cause a fire, deflagration, or even explosion if the decomposition occurs uncontrolled in a confined space . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Mécanisme D'action

Target of Action

It’s known that azo compounds are widely used as free radical initiators in the polymer industry .

Mode of Action

As an azo compound, it’s likely to decompose thermally, leading to the generation of free radicals . These free radicals can then initiate polymerization reactions.

Biochemical Pathways

In the context of polymer chemistry, the free radicals generated by the thermal decomposition of azo compounds can initiate polymerization reactions, affecting the polymerization pathway .

Result of Action

The primary result of the action of 2-(1-Cyano-1-methylethyl)azocarboxamide is the generation of free radicals due to its thermal decomposition . These free radicals can then initiate polymerization reactions, leading to the formation of polymers .

Action Environment

The action of 2-(1-Cyano-1-methylethyl)azocarboxamide is influenced by environmental factors such as temperature . It decomposes at low temperatures (90.0–100.0°C), releasing large volumes of gaseous products . If the decomposition occurs uncontrolled in a confined space, it may set off a fire, deflagration, or even explosion . Therefore, it should be handled in a well-ventilated place, away from heat sources .

Propriétés

IUPAC Name |

2-cyanopropan-2-yliminourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O/c1-5(2,3-6)9-8-4(7)10/h1-2H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKSAKVMRQYOFBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N=NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001044889 | |

| Record name | 2-(Carbamoylazo)isobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Cyano-1-methylethyl)azocarboxamide | |

CAS RN |

10288-28-5 | |

| Record name | 2-(Carbamoylazo)isobutyronitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10288-28-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Cyano-1-methylethyl)azocarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010288285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Carbamoylazo)isobutyronitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001044889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-cyano-1-methylethyl)azocarboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the main applications of 2-(1-Cyano-1-methylethyl)azocarboxamide?

A1: 2-(1-Cyano-1-methylethyl)azocarboxamide is an azo compound primarily used as an initiator in polymerization reactions. It is particularly useful in the construction industry for curing resins used in waterproof building materials. []

Q2: Why is the thermal behavior of 2-(1-Cyano-1-methylethyl)azocarboxamide a concern?

A2: Like many azo compounds, 2-(1-Cyano-1-methylethyl)azocarboxamide can pose safety risks due to its potential for thermal decomposition. The heat released during decomposition, if not managed properly, could lead to hazardous situations, especially during large-scale industrial processes. []

Q3: What methods are used to study the thermal hazards associated with 2-(1-Cyano-1-methylethyl)azocarboxamide?

A3: Researchers employ a combination of experimental and computational techniques to assess the thermal hazards. Adiabatic calorimetry is frequently used to obtain experimental data on the compound's decomposition behavior under adiabatic conditions. This data is then coupled with kinetic models to estimate key safety parameters like time to maximum reaction rate and time to conversion limit. [] Additionally, techniques like differential scanning calorimetry (DSC) and accelerated rate calorimetry (ARC) can be employed to determine thermokinetic parameters, aiding in the evaluation of thermal stability. []

Q4: How does the structure of 2-(1-Cyano-1-methylethyl)azocarboxamide influence its thermal stability?

A4: While specific details about the impact of structural modifications on the thermal stability of 2-(1-Cyano-1-methylethyl)azocarboxamide are not extensively covered in the provided research, it is known that the presence of acylamino and cyan groups can significantly influence the thermal behavior of azo compounds. [] Further research focusing on structure-property relationships is crucial to understanding how specific structural elements within this compound contribute to its thermal decomposition profile.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.